tert-Butyl 4-amino-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate
Description
tert-Butyl 4-amino-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate (molecular formula: C₁₄H₂₆N₂O₃, average molecular weight: 270.37 g/mol) is a spirocyclic compound featuring a unique bicyclic structure with a tert-butyl carbamate group, an amino substituent at position 4, and an oxygen atom (oxa) at position 9 . Its spiro[5.5]undecane scaffold combines two six-membered rings fused at a single atom, creating a rigid three-dimensional geometry. This structural complexity makes it valuable in medicinal chemistry, particularly for drug discovery targeting enzymes or receptors requiring shape-specific interactions.
Properties
IUPAC Name |
tert-butyl 4-amino-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-9-11(15)8-14(10-16)4-6-18-7-5-14/h11H,4-10,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTHUCDJLPHZSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC2(C1)CCOCC2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-amino-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote the formation of the spirocyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often employing continuous flow chemistry techniques to streamline production.
Chemical Reactions Analysis
Ester Hydrolysis and Transesterification
The tert-butyl ester undergoes cleavage under acidic conditions to yield the corresponding carboxylic acid, which can participate in further reactions.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Acidic hydrolysis | Trifluoroacetic acid (TFA) in dichloromethane, 0–25°C | 4-Amino-9-oxa-2-azaspiro[5.5]undecane-2-carboxylic acid | |
| Transesterification | Methanol/HCl, reflux | Methyl 4-amino-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate |
Hydrolysis typically achieves >90% yield, while transesterification requires prolonged heating (12–24 hours) for complete conversion. The free carboxylic acid is a versatile intermediate for peptide coupling or salt formation.
Amine Functionalization
The 4-amino group participates in nucleophilic acylation and alkylation, enabling structural diversification.
Acylation Reactions
Acylation proceeds efficiently under mild conditions, with electron-deficient acyl chlorides showing faster kinetics. Steric hindrance from the spirocyclic framework slightly reduces yields compared to linear amines .
Alkylation Reactions
Alkylation requires strong bases (e.g., NaH) to deprotonate the amine. Polar aprotic solvents like DMF enhance reactivity, though competing N-oxide formation is observed in some cases .
Spirocyclic Ring Modifications
The 9-oxa-2-azaspiro framework exhibits stability under standard conditions but can undergo ring-opening under extreme stress.
| Reaction Type | Reagents/Conditions | Product | Outcome | Reference |
|---|---|---|---|---|
| Acidic ring-opening | Concentrated H₂SO₄, 100°C | Linear diamine-carboxyli |
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 4-amino-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate has been explored for its potential as a therapeutic agent in various diseases due to its ability to interact with biological targets effectively.
Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of certain cancer cell lines, suggesting its potential as a lead compound for developing new anticancer drugs.
Neuropharmacology
The compound's structure allows it to penetrate the blood-brain barrier, making it a candidate for treating neurological disorders.
Case Study: Neuroprotective Effects
Studies have demonstrated that this compound can provide neuroprotective effects in models of neurodegeneration, potentially aiding in the treatment of conditions such as Alzheimer's disease.
Synthesis of Bioactive Compounds
This compound serves as an important intermediate in the synthesis of various bioactive molecules.
| Application | Details |
|---|---|
| Synthesis of Spirocyclic Compounds | Used as a building block for creating complex spirocyclic structures. |
| Development of Enzyme Inhibitors | Acts as a precursor for synthesizing inhibitors targeting specific enzymes. |
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved would vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
Substituent Variations: Amino vs. Oxo Groups
Key Differences :
- The 4-amino group in the target compound introduces nucleophilic and hydrogen-bonding capabilities, contrasting with the 9-oxo group in analogs, which increases electrophilicity .
Variations in Heteroatom Positions
Key Differences :
Functional Group Modifications
Key Differences :
Pharmacological Relevance
- Drug Discovery : Spiro scaffolds are prioritized in fragment-based drug design due to their conformational rigidity and synthetic versatility .
Q & A
What are the key considerations for synthesizing tert-Butyl 4-amino-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate, and how can reaction yields be optimized?
Answer:
Synthesis typically involves Boc (tert-butyloxycarbonyl) protection of the amine group, followed by cyclization to form the spirocyclic structure. Key steps include:
- Cyclization conditions : Use of catalysts like p-toluenesulfonic acid or Lewis acids (e.g., BF₃·OEt₂) to promote ring closure .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or preparative HPLC to isolate the product .
- Optimization : Adjust reaction temperature (60–80°C for cyclization), solvent polarity (DMF or THF), and stoichiometry of reagents to minimize byproducts. Monitoring via TLC or LC-MS ensures reaction progression .
How can researchers confirm the structural integrity of this compound using spectroscopic methods?
Answer:
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ at m/z 271.19 (C₁₄H₂₆N₂O₃) .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refinement, resolving ambiguities in spirocyclic conformation .
What advanced methods are recommended for assessing the enantiomeric purity of this compound?
Answer:
- Chiral HPLC : Utilize chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to separate enantiomers .
- Polarimetry : Measure optical rotation ([α]D) and compare to literature values for racemic mixtures .
- Vibrational Circular Dichroism (VCD) : Provides stereochemical confirmation by correlating experimental and computed spectra .
How should researchers address discrepancies between X-ray crystallography data and NMR results for this spirocyclic compound?
Answer:
- Dynamic Effects : Spirocyclic systems may exhibit conformational flexibility in solution, causing NMR splitting patterns to differ from static crystal structures. Perform variable-temperature NMR to detect equilibration .
- Refinement Artifacts : Re-analyze X-ray data using SHELXL with updated constraints (e.g., riding hydrogen models) to resolve positional errors .
- Cross-Validation : Compare with IR (amide I/II bands) or computational models (DFT-optimized geometries) .
What strategies enable selective functionalization of the 4-amino group without disrupting the spirocyclic core?
Answer:
- Protection-Deprotection : Use acid-labile Boc groups to shield the amine during reactions. Deprotect with TFA/DCM post-functionalization .
- Mild Coupling Conditions : Employ EDC/HOBt for amide bond formation at room temperature, avoiding harsh bases that could hydrolyze the ester .
- Monitoring : Track functionalization via ¹H NMR (disappearance of NH₂ signals) or LC-MS .
What are the best practices for handling and storing this compound to prevent degradation?
Answer:
- Storage : Refrigerate (2–8°C) in airtight containers under inert gas (N₂/Ar) to avoid hydrolysis of the tert-butyl ester .
- Handling : Use gloveboxes or Schlenk lines for moisture-sensitive steps. Avoid exposure to strong acids/bases .
- Safety : Wear nitrile gloves, goggles, and lab coats. Ensure fume hoods are used for weighing and reactions .
How can computational chemistry aid in predicting the reactivity of this compound in drug discovery applications?
Answer:
- Molecular Dynamics (MD) : Simulate spirocyclic conformational stability in biological environments (e.g., binding pockets) .
- Docking Studies : Predict interactions with target proteins (e.g., GPCRs) using AutoDock Vina, focusing on the amino group’s hydrogen-bonding potential .
- ADMET Prediction : Tools like SwissADME estimate bioavailability, leveraging the compound’s LogP (~2.5) and topological polar surface area (~75 Ų) .
What analytical approaches resolve batch-to-batch variability in the synthesis of this compound?
Answer:
- DoE (Design of Experiments) : Systematically vary reaction parameters (e.g., solvent ratio, catalyst loading) to identify critical quality attributes .
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of intermediates .
- Elemental Analysis : Validate purity (>98%) by matching experimental C/H/N/O percentages to theoretical values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
